molecular formula C16H21ClN2 B3683634 spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride

spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride

Cat. No.: B3683634
M. Wt: 276.80 g/mol
InChI Key: MXDTWAFIGJNWNP-UHFFFAOYSA-N
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Description

Spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride is a complex heterocyclic compound that features a spiro linkage between a pyrimidoindole and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This reaction proceeds through a Sonogashira coupling followed by a [3+3] cyclocondensation .

Industrial Production Methods

Industrial production of this compound may involve the use of ytterbium-catalyzed cascade cyclization, which allows for the efficient formation of the pyrimidoindole core. This method involves the reaction of indoles, terminal alkynes, and aromatic aldehydes under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1’-cyclohexane];hydrochloride is unique due to its spiro linkage, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.ClH/c1-4-9-16(10-5-1)13-7-2-3-8-14(13)18-12-6-11-17-15(16)18;/h2-3,7-8H,1,4-6,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDTWAFIGJNWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3N4C2=NCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride
Reactant of Route 2
spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride
Reactant of Route 3
spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride
Reactant of Route 4
Reactant of Route 4
spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride
Reactant of Route 5
spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride
Reactant of Route 6
spiro[3,4-dihydro-2H-pyrimido[1,2-a]indole-10,1'-cyclohexane];hydrochloride

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